molecular formula C21H26O3 B570114 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol CAS No. 1384881-67-7

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol

Cat. No.: B570114
CAS No.: 1384881-67-7
M. Wt: 326.436
InChI Key: PWNQGGGOFGHFSG-UHFFFAOYSA-N
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Description

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol is a chemical compound with the molecular formula C21H26O3 and a molecular weight of 326.43 g/mol. This compound is characterized by the presence of two 3-methoxyphenyl groups attached to a pent-4-en-1-ol backbone. It is used as a building block in various chemical syntheses and has applications in drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol typically involves the reaction of 3-methoxybenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) can be used for demethylation.

Major Products

    Oxidation: Formation of 3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-one.

    Reduction: Formation of 3,3-Bis[(3-methoxyphenyl)methyl]pentan-1-ol.

    Substitution: Formation of 3,3-Bis[(3-hydroxyphenyl)methyl]pent-4-en-1-ol.

Scientific Research Applications

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups and the pent-4-en-1-ol backbone contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis[(4-methoxyphenyl)methyl]pent-4-en-1-ol: Similar structure but with methoxy groups at the 4-position.

    2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol: Contains additional hydroxyl groups and a different backbone

Uniqueness

3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol is unique due to its specific substitution pattern and the presence of a pent-4-en-1-ol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,3-bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(11-12-22,15-17-7-5-9-19(13-17)23-2)16-18-8-6-10-20(14-18)24-3/h4-10,13-14,22H,1,11-12,15-16H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNQGGGOFGHFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CCO)(CC2=CC(=CC=C2)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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